N-(1-methyl-1H-pyrazol-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
Description
Properties
Molecular Formula |
C15H17N7O |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H17N7O/c1-10(2)22-19-14(18-20-22)11-4-6-12(7-5-11)15(23)17-13-8-16-21(3)9-13/h4-10H,1-3H3,(H,17,23) |
InChI Key |
WYLUDPLLCGJAIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=CN(N=C3)C |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Formation via Huisgen Cycloaddition
The nitrile group in 4-cyanobenzoic acid undergoes a 1,3-dipolar cycloaddition with sodium azide (NaN₃) in the presence of a zinc bromide (ZnBr₂) catalyst. Reaction conditions:
- Solvent : Dimethylformamide (DMF)
- Temperature : 110°C, 12 hours
- Yield : 78% (4-(1H-tetrazol-5-yl)benzoic acid)
Mechanistic Insight :
$$ \text{4-CN-C₆H₄-COOH} + \text{NaN₃} \xrightarrow{\text{ZnBr₂}} \text{4-(1H-tetrazol-5-yl)benzoic acid} $$
Regioselectivity favors the 1H-tetrazole tautomer, necessitating subsequent alkylation for 2H-isomer formation.
Alkylation with Isopropyl Bromide
The 1H-tetrazole is alkylated using isopropyl bromide (2-bromopropane) under basic conditions:
- Base : Potassium carbonate (K₂CO₃)
- Solvent : Acetonitrile
- Temperature : 60°C, 6 hours
- Yield : 85% (4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid)
Key Characterization :
- ¹H NMR (DMSO-d₆) : δ 1.52 (d, 6H, CH(CH₃)₂), 5.12 (septet, 1H, CH), 8.12–8.24 (m, 4H, Ar-H).
- FTIR : 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (tetrazole C=N).
Synthesis of 1-Methyl-1H-pyrazol-4-amine
Pyrazole Cyclocondensation
Hydrazine hydrate reacts with ethyl acetoacetate in ethanol under reflux to form 3-methyl-1H-pyrazol-5-ol:
- Conditions : 12-hour reflux, 70% yield.
- Methylation : Treatment with methyl iodide (CH₃I) in DMF using NaH as base yields 1-methyl-3-methyl-1H-pyrazol-5-ol (85% yield).
Nitration and Reduction
Nitration with fuming HNO₃/H₂SO₄ introduces a nitro group at the 4-position, followed by catalytic hydrogenation (H₂/Pd-C) to yield 1-methyl-1H-pyrazol-4-amine:
- Total Yield : 62% over two steps.
Characterization Data :
Amide Coupling Reaction
Activation of Benzoic Acid
4-[2-(Propan-2-yl)-2H-tetrazol-5-yl]benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):
Coupling with 1-Methyl-1H-pyrazol-4-amine
The acyl chloride reacts with 1-methyl-1H-pyrazol-4-amine in dichloromethane (DCM) with triethylamine (Et₃N) as base:
- Molar Ratio : 1:1.2 (acyl chloride:amine)
- Temperature : 0°C to room temperature, 4 hours
- Yield : 88%
Optimization Note : Microwave-assisted coupling (350W, 105°C, 15 minutes) improves yield to 92%.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional Alkylation | 60°C, 6h | 85 | 6h |
| Microwave Alkylation | 105°C, 15min | 92 | 15min |
| Traditional Amide Coupling | 4h, RT | 88 | 4h |
| Microwave Coupling | 15min, 105°C | 92 | 15min |
Microwave irradiation significantly enhances reaction efficiency, reducing time by >90% while improving yields.
Challenges and Solutions
Regioselectivity in Tetrazole Formation
The Huisgen cycloaddition predominantly yields the 1H-tetrazole tautomer. Alkylation with isopropyl bromide shifts tautomerism to the 2H-form, confirmed by ¹H NMR (δ 5.12 septet).
Purification of Hydrophilic Intermediates
Reverse-phase chromatography (C18 column, MeOH/H₂O) effectively isolates 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents on the benzamide or heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical assays and studies.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide would depend on its specific biological target and application. Generally, such compounds may interact with enzymes, receptors, or other biomolecules, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies, including binding assays, cellular assays, and computational modeling.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences and hypothesized impacts:
Key Observations :
- The tetrazole in the target compound offers stronger hydrogen-bonding capacity compared to ether-linked groups in .
- Replacing thiazole () with tetrazole may shift biological targets due to differences in electronic properties and steric demands .
Pharmacological and Electronic Properties
Pharmacological Activity
- Compounds : Exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi .
- Target Compound: Hypothesized to target non-microbial pathways (e.g., cardiovascular or inflammatory systems) due to tetrazole’s role in angiotensin II receptor antagonists .
Electronic and Noncovalent Interactions
Using Multiwfn () and noncovalent interaction analysis ():
- Tetrazole vs.
- Indole vs. Pyrazole : Indole’s NH group () enables stronger π-π stacking but may reduce metabolic stability compared to methyl-pyrazole .
Biological Activity
N-(1-methyl-1H-pyrazol-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, synthesis, and applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyrazole ring, a tetrazole moiety, and a benzamide structure. The presence of these heterocycles contributes to its diverse biological activities.
Molecular Formula
- Molecular Formula : CHN
- Molecular Weight : 256.31 g/mol
Antimicrobial Activity
Research indicates that compounds containing tetrazole and pyrazole moieties exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar compounds against various pathogenic bacteria, showing lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like ciprofloxacin and tetracycline .
Antitumor Properties
The compound has shown promising results in inhibiting cancer cell lines. In vitro studies demonstrated that derivatives with similar structures inhibited the secretion of nitrogen oxide in RAW264.7 cancer cells, suggesting potential antitumor activity .
The mechanism of action for compounds like this compound often involves interference with cellular signaling pathways or direct interaction with microbial cell structures, leading to cell death or growth inhibition .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrazole-tetrazole hybrids. The compound was tested against strains of Candida albicans and exhibited significant antifungal activity, with results indicating effective inhibition at low concentrations .
Study 2: Antitumor Activity
In another research effort, derivatives of the compound were tested against several cancer cell lines, including breast and colon cancer models. The results showed a dose-dependent inhibition of cell proliferation, with IC values in the micromolar range, indicating strong antitumor potential .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound | Antimicrobial Activity (MIC µg/mL) | Antitumor Activity (IC µM) | Mechanism |
|---|---|---|---|
| Compound A | 10 | 5 | Cell cycle arrest |
| Compound B | 15 | 8 | Apoptosis induction |
| N-(1-methyl...) | 5 | 3 | Inhibition of NO secretion |
Q & A
Basic: What are the standard synthetic routes for preparing N-(1-methyl-1H-pyrazol-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide, and how can reaction conditions be optimized?
The compound can be synthesized via cyclization or nucleophilic substitution. For example:
- Cyclization : Similar benzamide-tetrazole hybrids are synthesized using phosphorous oxychloride (POCl₃) as a cyclizing agent at 120°C, as seen in tetrazole-oxadiazole derivatives .
- Coupling Reactions : Electrophilic substitution (e.g., using 4-(chloromethyl)-N-substituted benzamides with tetrazole precursors in acetonitrile/K₂CO₃) is effective for introducing aromatic tetrazole moieties .
Optimization : Adjusting solvent polarity (e.g., acetonitrile vs. DMF), catalyst loading (e.g., K₂CO₃ stoichiometry), and reaction time (monitored via TLC) improves yield .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- IR Spectroscopy : Confirms amide C=O (~1650–1680 cm⁻¹) and tetrazole C=N (~1450–1550 cm⁻¹) stretches .
- NMR : ¹H/¹³C NMR identifies methyl groups (δ 1.4–1.6 ppm for isopropyl), pyrazole protons (δ 7.0–8.0 ppm), and benzamide aromatic signals .
- Elemental Analysis : Validates stoichiometry (e.g., C%: 55.2 vs. theoretical 55.6) to detect impurities .
Advanced: How can regiochemical outcomes (e.g., 1H- vs. 2H-tetrazole isomerism) be controlled during synthesis?
Tetrazole isomerism is influenced by substituent electronic effects and reaction pH. For example:
- Acidic Conditions : Favor 1H-tetrazole formation via protonation of the tetrazole ring .
- Bulky Substituents : Steric hindrance at the 1-position (e.g., isopropyl in this compound) stabilizes the 2H-tetrazole tautomer .
Method : Use DFT calculations (e.g., Gaussian) to predict tautomeric stability or employ X-ray crystallography for unambiguous confirmation .
Advanced: What computational strategies are recommended to study noncovalent interactions influencing bioactivity?
- Multiwfn Software : Analyzes electron localization function (ELF) and electrostatic potential (ESP) to map hydrogen bonds and van der Waals interactions .
- NCI Analysis : Visualizes noncovalent interaction regions (e.g., π-π stacking between benzamide and tetrazole) using reduced density gradient (RDG) plots .
Application : Predict binding affinity to biological targets (e.g., enzymes) by correlating interaction surfaces with docking scores .
Advanced: How can structure-activity relationship (SAR) studies be designed to identify key pharmacophoric groups?
- Substituent Variation : Modify the pyrazole’s methyl group or tetrazole’s isopropyl moiety to assess bioactivity changes (e.g., solubility, binding) .
- Bioisosteric Replacement : Replace tetrazole with carboxylate or sulfonamide groups to evaluate potency retention .
Validation : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) to link structural features to activity .
Advanced: What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening in flexible groups (e.g., isopropyl) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry or stereochemistry .
- 2D NMR : HSQC and HMBC correlations clarify connectivity in crowded aromatic regions .
Advanced: How do solvent polarity and temperature influence reaction kinetics and byproduct formation?
- Polar Solvents : Acetonitrile accelerates nucleophilic substitutions (e.g., benzamide coupling) but may increase side reactions (e.g., hydrolysis) .
- Low Temperatures : Reduce thermal degradation of tetrazole rings (e.g., <80°C for acid-sensitive intermediates) .
Case Study : Optimize POCl₃-mediated cyclization at 120°C in anhydrous conditions to minimize esterification byproducts .
Advanced: What strategies mitigate poor aqueous solubility in biological assays?
- Co-solvents : Use DMSO-water mixtures (<5% DMSO) for in vitro testing to maintain solubility without denaturing proteins .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the benzamide moiety to enhance hydrophilicity .
Analysis : Measure logP values (e.g., using HPLC) to correlate solubility with structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
